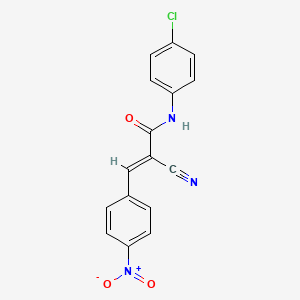
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a nitrophenyl group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate (E)-2-cyano-3-(4-nitrophenyl)acrylonitrile.
Amidation: The intermediate is then reacted with 4-chloroaniline under acidic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Sodium hydroxide, water, heat.
Major Products
Reduction: (E)-N-(4-aminophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide.
Substitution: (E)-N-(4-methoxyphenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide.
Hydrolysis: (E)-N-(4-chlorophenyl)-2-carboxy-3-(4-nitrophenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active molecules. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its structural features contribute to the desired properties of these materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and nitro groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(4-bromophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- (E)-N-(4-methylphenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- (E)-N-(4-fluorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
Uniqueness
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications. Additionally, the combination of cyano and nitro groups enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(8-2-11)20(22)23/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQTNDNRMHMQE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














